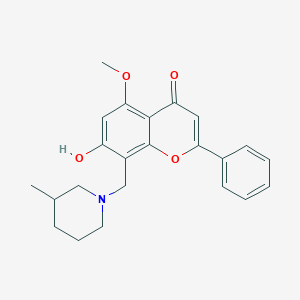
7-hydroxy-5-methoxy-8-((3-methylpiperidin-1-yl)methyl)-2-phenyl-4H-chromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-hydroxy-5-methoxy-8-((3-methylpiperidin-1-yl)methyl)-2-phenyl-4H-chromen-4-one is a synthetic organic compound belonging to the flavonoid family Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-5-methoxy-8-((3-methylpiperidin-1-yl)methyl)-2-phenyl-4H-chromen-4-one typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-hydroxyacetophenone and benzaldehyde.
Condensation Reaction: These starting materials undergo a Claisen-Schmidt condensation to form chalcone intermediates.
Cyclization: The chalcone intermediates are then cyclized using a base such as potassium hydroxide to form the chromenone core.
Functional Group Modification:
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes:
Catalysts: Using catalysts to enhance reaction rates.
Solvents: Selecting appropriate solvents to dissolve reactants and facilitate reactions.
Temperature Control: Maintaining optimal temperatures to ensure efficient reactions.
化学反応の分析
Types of Reactions
7-hydroxy-5-methoxy-8-((3-methylpiperidin-1-yl)methyl)-2-phenyl-4H-chromen-4-one undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the chromenone core to chromanol derivatives.
Substitution: Various substitution reactions can introduce different functional groups to the chromenone core.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Quinones.
Reduction Products: Chromanol derivatives.
Substitution Products: Various substituted chromenones.
科学的研究の応用
7-hydroxy-5-methoxy-8-((3-methylpiperidin-1-yl)methyl)-2-phenyl-4H-chromen-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory effects.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and pharmaceuticals.
作用機序
The mechanism of action of 7-hydroxy-5-methoxy-8-((3-methylpiperidin-1-yl)methyl)-2-phenyl-4H-chromen-4-one involves:
Molecular Targets: The compound interacts with various molecular targets, including enzymes and receptors.
Pathways: It modulates signaling pathways involved in oxidative stress, inflammation, and cell proliferation.
類似化合物との比較
Similar Compounds
7-hydroxy-5-methoxy-2-phenyl-4H-chromen-4-one: Lacks the piperidinylmethyl group.
5-methoxy-2-phenyl-4H-chromen-4-one: Lacks both the hydroxy and piperidinylmethyl groups.
Uniqueness
Structural Features: The presence of the piperidinylmethyl group distinguishes it from other flavonoids.
Biological Activity: The unique structure may confer distinct biological activities compared to similar compounds.
特性
IUPAC Name |
7-hydroxy-5-methoxy-8-[(3-methylpiperidin-1-yl)methyl]-2-phenylchromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO4/c1-15-7-6-10-24(13-15)14-17-18(25)11-21(27-2)22-19(26)12-20(28-23(17)22)16-8-4-3-5-9-16/h3-5,8-9,11-12,15,25H,6-7,10,13-14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKRRRPUAENUYAD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC2=C3C(=C(C=C2O)OC)C(=O)C=C(O3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-Methylpropyl 2-amino-1-[2-(3,4-dimethoxyphenyl)ethyl]pyrrolo[3,2-b]quinoxaline-3-carboxylate](/img/structure/B357328.png)
![1-(4-fluorophenyl)-2-(4-methylphenyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B357329.png)
![1-butyl-2-(3-chlorophenyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B357330.png)
![4-fluoro-N-[3-(4-toluidino)-2-quinoxalinyl]benzenesulfonamide](/img/structure/B357331.png)
![tert-butyl 2-amino-1-(4-methylbenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B357333.png)
![Ethyl 4-[[3-[(4-fluorophenyl)sulfonylamino]quinoxalin-2-yl]amino]benzoate](/img/structure/B357334.png)
azanide](/img/structure/B357335.png)
![1-(benzenesulfonyl)-N-[2-(1H-indol-3-yl)ethyl]piperidine-3-carboxamide](/img/structure/B357340.png)
![4'-amino-7-methyl-2-oxospiro[1H-indole-3,2'-6,7-dihydro-[1,3]benzodioxolo[6,5-a]quinolizine]-3'-carbonitrile](/img/structure/B357342.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-oxo-3(4H)-quinazolinyl)propanamide](/img/structure/B357345.png)
![N-[1-(4,6-dimethylpyrimidin-2-yl)-4-cyanopyrazol-5-yl]-2-propylpentanamide](/img/structure/B357349.png)
![5-(4-fluorobenzyl)-8-methoxy-3-{[2-(4-morpholinyl)ethyl]sulfanyl}-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B357350.png)
![3,4-dimethoxy-N-{2-[2-(4-methoxyphenyl)-1H-imidazol-4-yl]ethyl}benzamide](/img/structure/B357353.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-4,7,7-trimethyl-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B357356.png)
